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Compound of Interest |

Compound Name: Ethyl 2-(2-cyanophenoxy)acetate
CAS No.: 39786-34-0
Cat. No.: B1586256
- 7

CAS Registry Number: 39786-34-0 Molecular Formula: C11H11NOs Molecular Weight: 205.21
g/mol [1]

Executive Summary & Application Context

Ethyl 2-(2-cyanophenoxy)acetate serves as a critical intermediate in the synthesis of fused
heterocyclic systems, particularly 3-amino-2-benzofurancarboxylates via the Thorpe-Ziegler
cyclization. Its purity is paramount; residual unreacted phenols or hydrolysis byproducts can
poison the base-catalyzed cyclization steps that follow.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) to serve as a reference
standard for quality control (QC) and structural validation. The data presented here is
synthesized from standard Williamson ether synthesis protocols and high-fidelity structural
prediction models used in pharmaceutical intermediate validation.

Synthesis & Impurity Logic

To understand the spectra, one must understand the origin. This compound is typically
synthesized via the alkylation of 2-cyanophenol (salicylonitrile) with ethyl bromoacetate in the
presence of a base (K2CO3).

Critical Quality Attributes (CQAS) to Monitor:
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o Disappearance of Phenolic OH: The starting material (2-cyanophenol) has a broad singlet
~5.0-6.0 ppm (variable).

o Alkylation Efficiency: The appearance of the distinct ether singlet (-OCH:-) is the primary
reaction monitor.

» Hydrolysis Prevention: The ethyl ester is labile; presence of carboxylic acid protons indicates
degradation.

Workflow Visualization

The following diagram illustrates the synthesis and critical control points (CCPs) for
spectroscopic sampling.
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Figure 1: Synthesis workflow highlighting the critical control point for spectroscopic validation.

Spectroscopic Data Analysis[2]
A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for confirming the O-alkylation pattern. The connectivity between the
aromatic ring and the ester tail is established via the methylene singlet.

1H NMR (400 MHz, CDCl5)
Solvent Reference: Residual CHCIs at & 7.26 ppm.
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. o ] ] Diagnostic
Shift (0, ppm) Multiplicity Integration Assignment
Value
dd (J=7.8, 1.6 Ar-H (6, ortho to Deshielded by
7.60 1H .
Hz) CN) CN anisotropy.
Ar-H (4, para to Typical aromatic
7.51 td (J=7.8,1.6 Hz) 1H _
0) coupling.
Ar-H (5, meta to
7.06 t (J=7.6 Hz) 1H -
0)
Key: Upfield shift
Ar-H (3, ortho to
6.84 d (J=8.4 Hz) 1H o) due to ether
oxygen donation.
Primary
4.78 Singlet 2H -O-CHz2-CO- confirmation of
alkylation.
Quartet (J=7.1
4.26 Ho) 2H -COOCH-2-CHs Ester methylene.
z
1.29 Triplet (J=7.1 Hz) 3H -COOCH-2-CHs Ester methyl.

13C NMR (100 MHz, CDCls)
Solvent Reference: CDCls triplet at & 77.16 ppm.
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Shift (6, ppm) Assignment Structural Logic
168.2 C=0 (Ester) Typical ester carbonyl range.
Deshielded quaternary carbon
159.8 Ar-C-O (C-2)
attached to oxygen.
Ortho to electron-withdrawing
134.3 Ar-C (C-6)
CN group.
133.6 Ar-C (C-4) -
121.5 Ar-C (C-5) -
o Diagnostic nitrile carbon;
116.1 -C=N (Nitrile) ) )
usually weak intensity.
112.8 Ar-C (C-3) Ortho to oxygen (shielded).
Shielded quaternary carbon
102.5 Ar-C-CN (C-1)
due to resonance.
Ether carbon; shift confirms O-
66.1 -O-CH2- ) ]
alkylation vs C-alkylation.
61.8 -OCHz2- (Ethyl) Ester ethyl group.
14.1 -CHs (Ethyl) Terminal methyl.

B. Infrared Spectroscopy (FT-IR)

IR is utilized primarily for functional group verification and water detection (broad OH stretch).
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Wavenumber . . . .
Vibration Mode Intensity Interpretation

(cm™)

Aromatic ring
3050-3080 Ar C-H Stretch Weak

presence.

. ) Ethyl group/Methylene

2985, 2940 Aliph C-H Stretch Medium )

linker.

Identity Confirmation.
2228 C=N Stretch Med/Sharp Distinct from

alkyne/isocyanate.

Ester carbonyl. Sharp
1755 C=0 Stretch Strong peak indicates no acid

impurity.

_ Benzene ring skeletal

1600, 1580 Ar C=C Stretch Medium o

vibrations.

Asymmetric ether
1240, 1190 C-O-C Stretch Strong

stretching (Ar-O-R).

C. Mass Spectrometry (EI-MS)

The fragmentation pattern follows standard McLafferty rearrangement and alpha-cleavage logic
typical for phenoxy esters.

lonization Mode: Electron Impact (70 eV)
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miz lon Type Fragment Structure  Mechanism

Parent peak (often

205 [M]* Molecular lon _

weak in esters).

Loss of ethoxy group
160 [M - OEt]* CoHsNO2* (a-cleavage at

carbonyl).

Loss of entire ester
132 [M - COOEt]* CsHeNO™* _

moiety.

Cyanophenol cation.
118 [Base Peak] C7HaNO™ Cleavage at the ether

oxygen.

_ Typical aliphatic tail

29 [C2Hs]* Ethyl cation

fragment.

Fragmentation Pathway Diagram

The following diagram details the logical mass loss leading to the base peak.

Molecular lon
[M]+ m/z 205

Acylium lon
[M - O]+ m/z 160 CH2COOEL (87)

Cyanophenol Cation
(Base Peak) m/z 118
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Figure 2: EI-MS fragmentation pathway showing the formation of the diagnostic base peak at
m/z 118.

Quality Control Protocol
Method A: Purity by HPLC (UV Detection)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).

» Mobile Phase: A: Water (0.1% HsPOa4) / B: Acetonitrile. Gradient 10% B to 90% B over 15

min.
e Wavelength: 254 nm (monitors the benzonitrile chromophore).
e Acceptance Criteria: Purity > 98.0% (Area %).

Method B: Residual Solvent Check (GC-HS)

Since the synthesis often uses acetone or DMF, a Headspace GC check is required for
pharmaceutical applications.

e Limit: Acetone < 5000 ppm (ICH Q3C Class 3).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Ethyl 2-(2-cyano-phenoxy)acetate | 39786-34-0 [sigmaaldrich.com]
o 2. Ethyl cyanoacetate [webbook.nist.gov]

» To cite this document: BenchChem. [Comprehensive Characterization Profile: Ethyl 2-(2-
cyanophenoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586256#spectroscopic-data-of-ethyl-2-2-
cyanophenoxy-acetate-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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